molecular formula C10H18N2O2 B13963889 cis-1,3-Diacetamidocyclohexane CAS No. 32189-20-1

cis-1,3-Diacetamidocyclohexane

Cat. No.: B13963889
CAS No.: 32189-20-1
M. Wt: 198.26 g/mol
InChI Key: SIJKWVBXFDJWOY-AOOOYVTPSA-N
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Description

cis-1,3-Diacetamidocyclohexane: is an organic compound characterized by a cyclohexane ring substituted with two acetamido groups at the 1 and 3 positions in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Diacetamidocyclohexane typically involves the reaction of cyclohexane derivatives with acetamide under specific conditions. One common method includes the use of cyclohexane-1,3-diamine as a starting material, which undergoes acetylation with acetic anhydride to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Diacetamidocyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

cis-1,3-Diacetamidocyclohexane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,3-Diacetamidocyclohexane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: cis-1,3-Diacetamidocyclohexane is unique due to the presence of acetamido groups, which impart distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

32189-20-1

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(1R,3S)-3-acetamidocyclohexyl]acetamide

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-4-3-5-10(6-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10+

InChI Key

SIJKWVBXFDJWOY-AOOOYVTPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)NC(=O)C

Canonical SMILES

CC(=O)NC1CCCC(C1)NC(=O)C

Origin of Product

United States

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